![molecular formula C13H16ClN3O2 B1651543 2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- CAS No. 1276666-11-5](/img/structure/B1651543.png)
2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]-
Overview
Description
2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- is a chemical compound with the molecular formula C₁₃H₁₆ClN₃O₂. It is a derivative of butanone, featuring a benzoxazole ring and an aminoethyl group. This compound is of interest in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- typically involves the reaction of 2-butanone with 5-chloro-2-benzoxazole and 2-aminoethylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: : Substitution reactions can occur at various positions on the benzoxazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Substitution reactions may involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of amines or other reduced forms.
Substitution: : Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Butanone, 4-[(2-aminoethyl)(5-chloro-2-benzoxazolyl)amino]- is unique due to its specific structural features, such as the presence of the benzoxazole ring and the aminoethyl group. Similar compounds include:
4-[(2-Aminoethyl)(5-chloro-2-benzoxazolyl)amino]-2-butanone methanesulfonate
4-[(2-Aminoethyl)(5-chloro-1,3-benzoxazol-2-yl)amino]-2-butanone
These compounds share similarities in their core structure but may differ in their functional groups and properties.
Properties
IUPAC Name |
4-[2-aminoethyl-(5-chloro-1,3-benzoxazol-2-yl)amino]butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-9(18)4-6-17(7-5-15)13-16-11-8-10(14)2-3-12(11)19-13/h2-3,8H,4-7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWPOFGYUCAWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(CCN)C1=NC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190923 | |
| Record name | 4-[(2-Aminoethyl)(5-chloro-2-benzoxazolyl)amino]-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276666-11-5 | |
| Record name | 4-[(2-Aminoethyl)(5-chloro-2-benzoxazolyl)amino]-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276666-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Aminoethyl)(5-chloro-2-benzoxazolyl)amino]-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

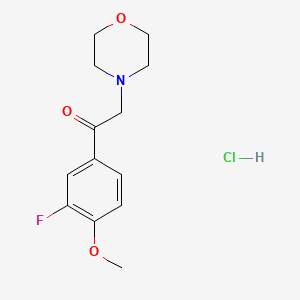
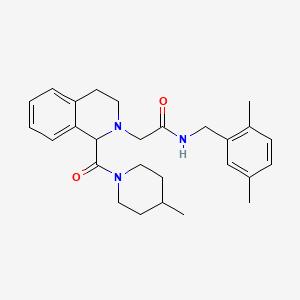

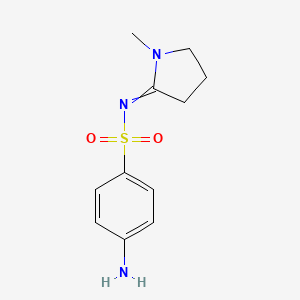
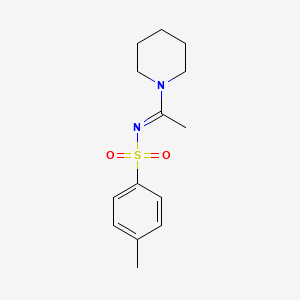
![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1651469.png)
![(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine](/img/structure/B1651470.png)
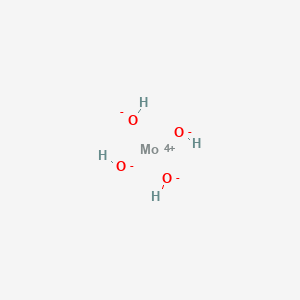
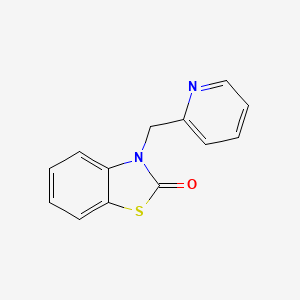
![3-{[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B1651476.png)
amino]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B1651478.png)
![1-cyclopentyl-4-[(5-cyclopropyl-4-phenyl-1H-imidazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B1651481.png)
![5-{[3-(4-Fluorophenoxy)piperidin-1-yl]carbonyl}-2-pyridin-3-ylpyrimidine](/img/structure/B1651482.png)
![6-[1-(isoxazol-3-ylcarbonyl)piperidin-3-yl]-2-(2-thienylmethyl)pyrimidin-4(3H)-one](/img/structure/B1651483.png)
